molecular formula C11H17NO B1309441 Benzenamine, 2-(pentyloxy)- CAS No. 52464-51-4

Benzenamine, 2-(pentyloxy)-

Cat. No. B1309441
CAS RN: 52464-51-4
M. Wt: 179.26 g/mol
InChI Key: IOEQZAIBXFYINW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Benzenamine, 2-(pentyloxy)- is characterized by a benzene ring attached to an amine group and a pentyloxy group. The benzene ring is a planar, cyclic structure with alternating single and double bonds, contributing to the stability of the molecule .


Physical And Chemical Properties Analysis

Benzenamine, 2-(pentyloxy)- has a molecular weight of 193.29 g/mol. It is a white to light yellow crystalline solid with a melting point of 56-61°C and a boiling point of 313°C. This compound is soluble in a variety of organic solvents, including ethanol and acetone.

Scientific Research Applications

Conductive Polymers

2-(pentyloxy)aniline: is utilized in the synthesis of polyanilines (PANIs) , which are conductive polymers with a wide range of technological applications. The mechanochemical synthesis of PANIs involves oxidative polymerization of anilines, including substituted anilines like 2-(pentyloxy)aniline . These polymers have applications in:

Antitumoral and Antibacterial Therapy

The derivatives of 2-(pentyloxy)aniline are explored for their photothermal properties, which can be applied in antitumoral and antibacterial therapies . These applications take advantage of the material’s ability to convert light into heat, effectively targeting and destroying cancer cells or bacteria .

Electrochemical Sensors

2-(pentyloxy)aniline: compounds are used in the development of electrochemical sensors . These sensors can detect various chemical species and have significant implications in environmental monitoring and healthcare diagnostics .

Flexible Electronics

The flexibility and conductivity of PANIs make them suitable for flexible electronics . This includes wearable devices, flexible displays, and other electronics that require a degree of bending or folding without losing functionality .

Energy Storage Devices

Polyanilines synthesized from 2-(pentyloxy)aniline can be used as electrode materials in batteries and supercapacitors . These energy storage devices benefit from the high conductivity and electrochemical properties of PANIs .

Nanocomposites

2-(pentyloxy)aniline: is involved in the production of nanocomposites by combining with various nanomaterials like graphene, carbon nanotubes, and metal nanoparticles. These composites have enhanced mechanical, thermal, and electrical properties suitable for advanced material applications .

Dual Mer/c-Met Kinase Inhibition

In medicinal chemistry, 2-(pentyloxy)aniline derivatives are designed as dual inhibitors of Mer and c-Met kinases. These kinases are overexpressed in various tumors, making them targets for antitumor drugs. Compounds derived from 2-(pentyloxy)aniline have shown potent inhibitory activity and hold promise for cancer treatment .

Ion Exchangers and Hydrogels

The conductive and polymeric nature of 2-(pentyloxy)aniline derivatives allows for their use in ion exchangers and conducting hydrogels . These materials have applications in water purification, biomedical devices, and as components in soft robotics .

Future Directions

While specific future directions for Benzenamine, 2-(pentyloxy)- are not available, research into benzenamine effects on the development, aflatoxin biosynthesis, and virulence of Aspergillus flavus suggests potential applications in preventing aflatoxin contamination .

properties

IUPAC Name

2-pentoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8H,2-3,6,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEQZAIBXFYINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406234
Record name Benzenamine, 2-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52464-51-4
Record name 2-(Pentyloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52464-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-(pentyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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